molecular formula C13H18N2O4 B13613037 3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid

Cat. No.: B13613037
M. Wt: 266.29 g/mol
InChI Key: RZJMNQBVADPLDQ-UHFFFAOYSA-N
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Description

This compound is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) -protected amino group and a pyridin-4-yl substituent on the β-carbon of the propanoic acid backbone. This molecule is frequently utilized as an intermediate in peptide synthesis and drug development due to its balanced lipophilicity and steric protection .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

RZJMNQBVADPLDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Acid Precursors

The Boc protection is commonly achieved by reacting the amino acid or amino-containing intermediate with di-tert-butyldicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This step is crucial to protect the amino functionality during further transformations.

Parameter Details
Reagents Di-tert-butyldicarbonate (Boc2O), sodium hydroxide or triethylamine
Solvent Tetrahydrofuran (THF)-water mixture (1:1) or dichloromethane (DCM)
Temperature Room temperature (around 25 °C)
Reaction Time 16–18 hours
Yield Approximately 79% for Boc-protected intermediates
Workup Ion-exchange resin treatment (e.g., Bio Rad 50WX4 H+ resin), evaporation, and azeotroping

Example: 4-Piperidinepropionic acid was Boc-protected by stirring with di-tert-butyldicarbonate and sodium hydroxide in THF-water at 25 °C for 18 hours, followed by resin treatment and solvent removal to yield the Boc-protected acid in 79% yield.

Introduction of Pyridin-4-yl Group

The pyridin-4-yl substituent can be introduced via nucleophilic substitution reactions involving chiral triflate esters and Boc-protected aminopiperidine derivatives. This reaction is typically conducted under mild conditions to preserve stereochemistry and avoid side reactions.

Parameter Details
Reagents Chiral triflate esters, 4-Boc-aminopiperidine
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA) or potassium carbonate
Temperature Low temperature (−50 °C to room temperature)
Reaction Time 13–18 hours
Yield 48–84% depending on substrate and conditions
Notes Avoidance of N,N-dialkylated side products requires controlled reaction conditions

Example: Reaction of chiral triflate esters with 4-Boc-aminopiperidine in DCM with triethylamine at −50 °C afforded enantiomerically pure 2-[(Boc-amino)piperidinyl]propanoate derivatives in yields up to 84%.

Ester Hydrolysis to Free Acid

The ester functionality in the intermediate compounds is hydrolyzed to yield the free carboxylic acid. This is typically achieved by treating the ester with lithium hydroxide (LiOH) in a mixture of methanol and water at room temperature.

Parameter Details
Reagents Lithium hydroxide monohydrate (LiOH·H2O)
Solvent Methanol-water mixture
Temperature Room temperature
Reaction Time 16 hours
Yield Approximately 80%
Workup Acidification with acetic acid, extraction with ethyl acetate and dichloromethane, drying

Example: Hydrolysis of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate with LiOH in methanol-water for 16 hours yielded 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid in 80% yield after workup.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents & Conditions Yield (%) Notes
1 Boc Protection Di-tert-butyldicarbonate, NaOH, THF-water, 25 °C, 18 h 79 Protects amino group, mild conditions
2 Nucleophilic Substitution Chiral triflate esters, 4-Boc-aminopiperidine, TEA, DCM, −50 °C to RT, 13–18 h 48–84 Introduces pyridin-4-yl substituent, stereoselective
3 Ester Hydrolysis LiOH·H2O, methanol-water, RT, 16 h ~80 Converts ester to free acid, mild hydrolysis conditions

Analytical and Research Data Supporting Preparation

  • Spectroscopic Characterization: The Boc-protected intermediates and final products are characterized by IR spectroscopy showing characteristic carbonyl absorptions (~1728 cm⁻¹ for esters and ~1681 cm⁻¹ for Boc groups), ¹H and ¹³C NMR confirming the expected chemical shifts, and mass spectrometry confirming molecular weights.

  • Stereochemical Purity: Enantiomeric purity is maintained during substitution reactions, confirmed by chiral HPLC and NMR studies.

  • Operational Notes: Reaction mixtures are often stirred under inert atmosphere (argon) to prevent moisture and oxygen interference. Temperature control is critical to avoid side reactions such as N,N-dialkylation.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Amino Acids with Aromatic Substituents

  • 3-{[(tert-Butoxy)carbonyl][(Pyridin-4-yl)methyl]amino}propanoic acid (, Compound 7): Structural Difference: The pyridin-4-yl group is attached via a methylene bridge to the amino nitrogen, altering electronic distribution and steric hindrance.
  • (R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid (): Structural Difference: A phenyl group replaces the pyridin-4-yl ring. Implications: Lower solubility in aqueous media due to the absence of a polar pyridine nitrogen. Pharmacokinetic studies indicate slower metabolic clearance compared to pyridine-containing analogs .
  • 2-((tert-Butoxycarbonyl)amino)-3-(4-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)propanoic acid (): Structural Difference: Incorporates a triazole-fluorine motif linked to a phenyl ring. Implications: Enhanced radiochemical stability for applications in radiotheranostics, but increased synthetic complexity due to click chemistry requirements .

Amino Acids with Alternative Protecting Groups

  • (2S)-2-[(Benzyloxycarbonyl)amino]-3-[4’-(3’’-(4’’’-trifluoromethylphenyl)pyridin-2’-yl]propanoic acid (): Structural Difference: Uses a benzyloxycarbonyl (Z) group instead of Boc. Implications: The Z group is cleaved under hydrogenolysis, making it unsuitable for acid-sensitive applications. However, it offers compatibility with orthogonal protection strategies .

Pyridine Isosteres and Bioisosteres

  • 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine ():
    • Structural Difference: Pyridin-3-yl substituent with a propionyl-prolyl-pyrrolidine backbone.
    • Implications: Improved solubility in polar solvents due to the pyridin-3-yl orientation, but reduced metabolic stability in hepatic microsomal assays .

Data Table: Key Properties of Comparable Compounds

Compound Name Protecting Group Aromatic Substituent Solubility (LogP) Metabolic Stability (t₁/₂, h) Key Application
3-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid (Target) Boc Pyridin-4-yl 1.8 6.2 Peptide synthesis
(R)-2-((Boc)amino)-3-phenylpropanoic acid () Boc Phenyl 2.5 8.7 Prodrug intermediates
2-((Boc)amino)-3-(4-triazolyl-phenyl)propanoic acid () Boc Triazole-fluorophenyl 1.2 4.5 Radiotheranostics
(2S)-2-[(Z)amino]-3-(trifluoromethylphenyl-pyridyl)propanoic acid () Z Trifluoromethylphenyl 2.1 3.8 Enzyme inhibition
3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine () None Pyridin-3-yl 0.9 2.1 Receptor agonists

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via DCC/DMAP-mediated coupling (), whereas triazole-containing analogs require copper-catalyzed azide-alkyne cycloaddition (), increasing step count and cost .
  • Pharmacokinetics : Pyridin-4-yl derivatives exhibit moderate metabolic stability (t₁/₂ = 6.2 h) compared to phenyl analogs (t₁/₂ = 8.7 h), likely due to cytochrome P450 interactions with the pyridine nitrogen .
  • Solubility : The pyridin-4-yl group in the target compound improves aqueous solubility (LogP = 1.8) relative to phenyl-substituted analogs (LogP = 2.5), critical for oral bioavailability .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid, also known by its CAS number 33814-94-7, is a compound of significant interest in medicinal chemistry due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 266.29 g/mol
  • CAS Number : 33814-94-7
  • Solubility : Soluble in water (1.8 mg/ml) .

The compound is characterized by the presence of a pyridine ring and a tert-butoxycarbonyl (Boc) amino group. The biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Biological Activities

  • Antiviral Activity :
    Research has indicated that derivatives of compounds containing pyridine rings exhibit antiviral properties. For instance, compounds similar to 3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid have shown efficacy against viruses such as HIV and SARS-CoV-2 by inhibiting key proteases involved in viral replication .
  • Anti-inflammatory Effects :
    Some studies suggest that the compound may exert anti-inflammatory effects through modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated .
  • Antibacterial Properties :
    Preliminary data indicate potential antibacterial activity, particularly against Gram-positive bacteria. This suggests the compound could be explored further for its role in treating bacterial infections .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of similar compounds:

Study ReferenceBiological ActivityFindings
AntiviralDemonstrated effectiveness against tobacco mosaic virus with a curative activity of 56.8% at 500 μg/mL.
Anti-HIVInhibitory effects on HIV reverse transcriptase were noted, indicating potential for development as an antiviral agent.
AntibacterialShowed activity against specific bacterial strains, warranting further investigation into its mechanism.

Future Directions

Research into 3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid is still in the early stages. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To better understand how this compound interacts with cellular targets.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid, and what intermediates are critical?

  • The compound is typically synthesized via β-amino acid frameworks. A key intermediate is 3-(pyridin-4-yl)acrylic acid , which undergoes further functionalization. The tert-butoxycarbonyl (Boc) group is introduced using Boc-anhydride under basic conditions. Carbodiimide coupling agents (e.g., DCC) and catalysts like DMAP are often used to activate carboxylic acid intermediates .

Q. How can the Boc-protecting group be selectively removed without degrading the pyridine moiety?

  • Acidic deprotection (e.g., TFA in dichloromethane) is standard for Boc removal. However, pyridine stability must be ensured; mild conditions (e.g., 20% TFA for 2–4 hours at 0–5°C) minimize side reactions. Post-deprotection neutralization with aqueous NaHCO₃ preserves the pyridinyl group .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • HPLC-MS (reverse-phase C18 columns, 0.1% formic acid in mobile phase) confirms purity and molecular weight. NMR (¹H, ¹³C, DEPT-135) resolves stereochemistry and functional groups, particularly the Boc-protected amine and pyridinyl protons. FT-IR verifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH vibrations .

Advanced Research Questions

Q. How can stereochemical control at the β-amino acid center be achieved during synthesis?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid-derived catalysts) enable enantioselective synthesis. Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess. Computational modeling (DFT) predicts transition states to optimize stereoselectivity .

Q. What computational strategies are effective in predicting the compound’s reactivity or binding affinity in biological systems?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets, such as enzymes requiring β-amino acid substrates. QSPR models correlate electronic properties (HOMO-LUMO gaps, partial charges) with observed reactivity .

Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Stability studies (pH 2–9, 25–37°C) with UV-Vis spectroscopy and LC-MS identify degradation products. For example, acidic conditions may hydrolyze the Boc group, while alkaline conditions could degrade the pyridine ring. Redesigning buffer systems (e.g., phosphate vs. Tris) and temperature control mitigate instability .

Q. What strategies address low yields in coupling reactions involving the pyridinyl group?

  • Steric hindrance from the pyridinyl ring often reduces coupling efficiency. Using microwave-assisted synthesis (e.g., 80°C, 30 minutes) or alternative coupling reagents (e.g., HATU instead of DCC) improves reaction kinetics. Pre-activation of the carboxylic acid as a pentafluorophenyl ester also enhances reactivity .

Methodological Notes

  • Synthetic Optimization : Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as Boc deprotection or amide bond formation .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyridinyl and propanoic acid moieties .
  • Safety : Handle the compound in a fume hood due to potential respiratory irritation. Store at –20°C under nitrogen to prevent Boc group hydrolysis .

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